molecular formula C24H19ClN2O3S B2662851 ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate CAS No. 1291861-99-8

ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate

Cat. No. B2662851
CAS RN: 1291861-99-8
M. Wt: 450.94
InChI Key: TTZLUAHVENWAKD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (carbonyl-amino), a thienyl group, a pyrrole ring, and a chlorophenyl group .


Molecular Structure Analysis

The compound contains several aromatic rings (thienyl, phenyl, pyrrole), which are likely to contribute to its stability and possibly its reactivity . The presence of both ester and amide functional groups could make it a potential candidate for certain types of reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound and are typically determined experimentally .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have garnered attention due to their potential as anticancer agents. Research suggests that these molecules exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis (programmed cell death), and inhibiting tumor growth. The specific mechanisms may involve targeting key cellular pathways or proteins involved in cancer progression .

Antimicrobial Activity

Indole-based compounds often possess antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The compound’s structural features, such as the thiophene ring and amide group, may contribute to its ability to inhibit microbial growth. Investigations into its mode of action and potential applications in treating infections are ongoing .

Anti-Inflammatory Effects

Indole derivatives have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could potentially mitigate inflammatory responses associated with various diseases. The compound’s unique structure may play a role in suppressing inflammation, making it an interesting candidate for further study .

Neuroprotective Potential

Some indole derivatives exhibit neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). These compounds may enhance neuronal survival, reduce oxidative stress, and regulate neurotransmitter systems. Researchers may explore the compound’s impact on neuronal health and its potential therapeutic applications .

Analgesic and Antipyretic Properties

Indole-based molecules have been evaluated for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects. While more research is needed, the compound’s chemical structure suggests it may interact with pain receptors or modulate fever responses. Investigating its efficacy in animal models or clinical trials could provide valuable insights .

Other Biological Activities

Beyond the mentioned fields, indole derivatives often exhibit diverse biological activities. These include antioxidant effects, enzyme inhibition, and interactions with specific receptors. Researchers may explore the compound’s potential in these areas, contributing to our understanding of its multifaceted properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which isn’t specified here. If this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds might be irritants or toxic, while others might be flammable .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its biological activity, optimizing its structure for better activity or lower side effects, and eventually conducting clinical trials .

properties

IUPAC Name

ethyl 3-[[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-2-30-24(29)17-6-5-7-19(14-17)26-23(28)22-21(27-12-3-4-13-27)20(15-31-22)16-8-10-18(25)11-9-16/h3-15H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLUAHVENWAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate

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